6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid is a heterocyclic compound that features a unique fusion of thiazole and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both sulfur and nitrogen atoms within its structure contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of thiosemicarbazide with α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to construct the triazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the heteroatoms.
Cyclization: Further cyclization reactions can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Cyclization conditions: Acidic or basic catalysts, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its heterocyclic structure is often found in bioactive molecules, making it a candidate for the development of new pharmaceuticals with antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of both sulfur and nitrogen atoms can enhance binding interactions with biological targets, leading to improved efficacy and selectivity.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of 6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, depending on the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid share the thiazole ring but lack the triazole component.
Triazole derivatives: Compounds such as 1,2,4-triazole-3-carboxylic acid contain the triazole ring but not the thiazole ring.
Other heterocyclic compounds: Molecules like benzothiazole or benzotriazole have similar ring structures but differ in the specific arrangement and functional groups.
Uniqueness
The uniqueness of 6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid lies in its fused ring system, which combines the properties of both thiazole and triazole rings
Properties
IUPAC Name |
6-methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c1-3-2-9-4(5(10)11)7-8-6(9)12-3/h1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVUYBQVCYPQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN2C(=NN=C2S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.